

Abimtrelvir: A Technical Overview and Analog Case Study

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Abimtrelvir**

Cat. No.: **B10827822**

[Get Quote](#)

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the available information on the chemical structure and properties of **abimtrelvir**. Given the limited public data on **abimtrelvir**, this document also presents a detailed case study of nirmatrelvir, a structurally and mechanistically related antiviral, to provide a thorough technical context for researchers in the field of SARS-CoV-2 therapeutics.

Abimtrelvir: An Emerging Antiviral Candidate

Abimtrelvir is a novel synthetic organic compound identified as a potential antiviral agent.^[1] It was assigned an International Nonproprietary Name (INN) in January 2022 and is presumed to target SARS-CoV-2, the virus responsible for COVID-19.^{[1][2]} **Abimtrelvir** is believed to belong to the same chemical series as ensitrelvir, another antiviral compound.^{[1][2]}

Chemical Structure and Identifiers

The two-dimensional chemical structure of **abimtrelvir** is available through chemical databases.

Table 1: Chemical Identifiers for **Abimtrelvir**

Identifier	Value
IUPAC Name	Not publicly available
SMILES	Not publicly available
InChI	Not publicly available
InChIKey	Not publicly available

Data for Table 1 is not yet publicly available in detail.

Physicochemical Properties

The physicochemical properties of **abimtrelvir** have been calculated using computational models, such as those provided by the Chemistry Development Kit (CDK). These calculated values provide an initial assessment of the molecule's druglikeness.

Table 2: Calculated Physicochemical Properties of **Abimtrelvir**

Property	Value
Molecular Weight	527.11
XLogP	5.07
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	3
Rotatable Bonds	4
Topological Polar Surface Area	81.62 Å ²
Lipinski's Rules Broken	1

Source: IUPHAR/BPS Guide to PHARMACOLOGY. These properties are computationally generated and await experimental verification.

Nirmatrelvir: A Case Study of a SARS-CoV-2 Main Protease Inhibitor

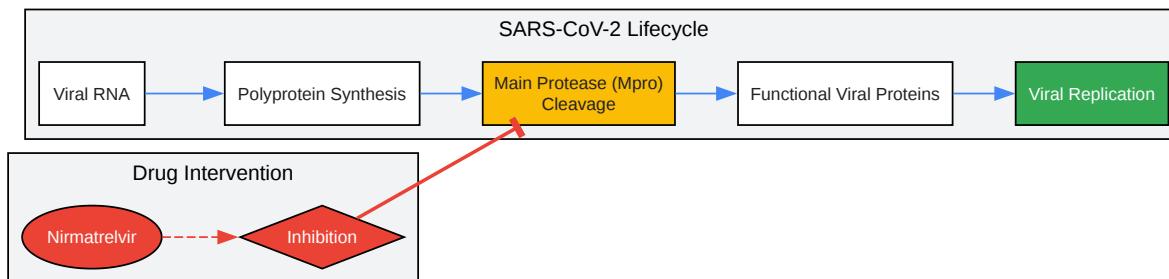
Due to the limited experimental data for **abimtrevir**, this section provides an in-depth look at nirmatrelvir (PF-07321332), the active component of Paxlovid. As a well-characterized inhibitor of the SARS-CoV-2 main protease (Mpro), nirmatrelvir serves as an excellent model for understanding the core requirements of a successful antiviral in this class.

Chemical Structure and Identifiers of Nirmatrelvir

Table 3: Chemical Identifiers for Nirmatrelvir

Identifier	Value
IUPAC Name	(1R,2S,5S)-N-[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
SMILES	CC1([C@@H]2[C@H]1--INVALID-LINK--(C)C)NC(=O)C(F)(F)F">C@HC(=O)N--INVALID-LINK--C#N)C
InChI	InChI=1S/C23H32F3N5O4/c1-21(2,3)16(30-20(35)23(24,25,26)19(34)31-10-13-14(22(13,4)5)15(31)18(33)29-12(9-27)8-11-6-7-28-17(11)32/h11-16H,6-8,10H2,1-5H3,(H,28,32)(H,29,33)/(H,30,35)/t11-,12-,13-,14-,15-,16+/m0/s1
InChIKey	LIENCHBZNNMNKG-OJFNHCPVSA-N
CAS Number	2628280-40-8
PubChem CID	155903259
DrugBank ID	DB16691

Physicochemical Properties of Nirmatrelvir


Table 4: Physicochemical Properties of Nirmatrelvir

Property	Value
Molecular Formula	C ₂₃ H ₃₂ F ₃ N ₅ O ₄
Molar Mass	499.535 g·mol ⁻¹
Melting Point	192.9 °C
Protein Binding	69% (when co-administered with ritonavir)
Metabolism	Substrate of CYP3A4 (metabolism is inhibited by ritonavir)
Route of Elimination	Primarily renal when co-administered with ritonavir
Half-life	6.05 hours (when co-administered with ritonavir)

Mechanism of Action of Nirmatrelvir

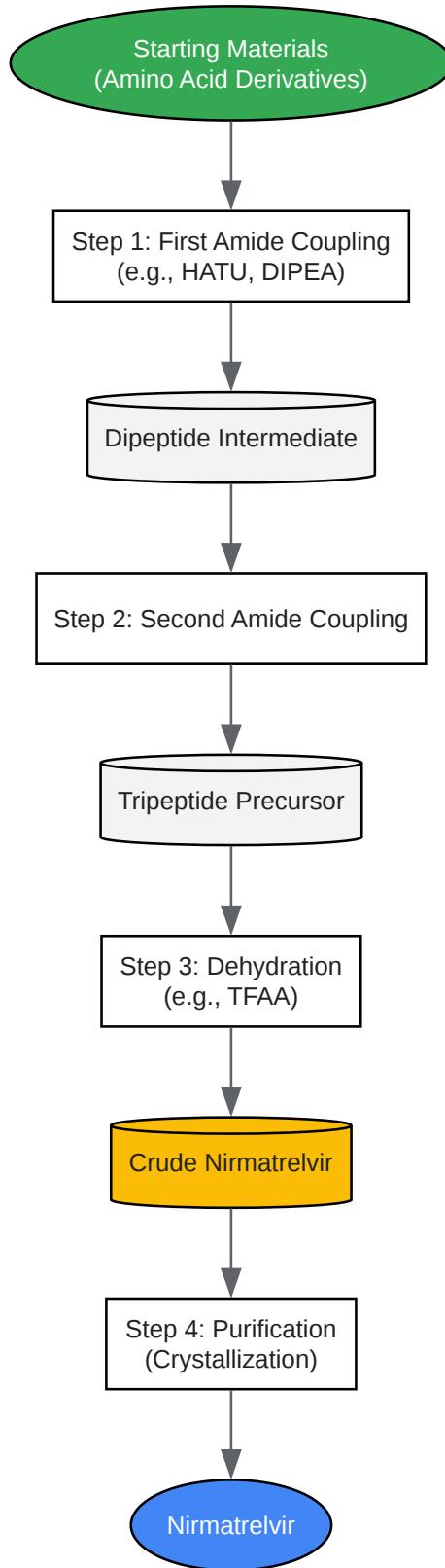
Nirmatrelvir is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is crucial for the replication of the virus as it cleaves viral polyproteins into functional non-structural proteins. By binding to the active site of Mpro, nirmatrelvir prevents this cleavage, thereby halting viral replication.

The mechanism involves the formation of a covalent bond between the nitrile group of nirmatrelvir and the cysteine residue (Cys145) in the catalytic dyad of the Mpro active site. This reversible covalent inhibition is highly specific for the viral protease, with low off-target activity against human proteases.

[Click to download full resolution via product page](#)

Mechanism of Action of Nirmatrelvir.

Experimental Protocols: Synthesis of Nirmatrelvir


The synthesis of nirmatrelvir has been described in several publications, with various routes developed to improve efficiency and scale-up for commercial production. A representative multi-step synthesis is outlined below.

General Experimental Workflow for Nirmatrelvir Synthesis

A common synthetic strategy involves the coupling of key fragments, followed by dehydration to form the final nitrile group.

- **Amide Coupling:** A carboxylic acid intermediate is coupled with an amine intermediate in the presence of a coupling agent (e.g., HATU or EDCI) and a base (e.g., DIPEA) in a suitable solvent (e.g., DMF or EtOAc).
- **Second Amide Coupling:** The product from the first coupling is then coupled with a second amine intermediate to form a tripeptide-like precursor.
- **Dehydration:** The primary amide of the tripeptide precursor is dehydrated to the corresponding nitrile using a dehydrating agent such as trifluoroacetic anhydride (TFAA) or Burgess reagent.

- Purification: The final product is purified by crystallization from a suitable solvent system, such as isopropyl acetate and heptane.

[Click to download full resolution via product page](#)

Generalized Synthetic Workflow for Nirmatrelvir.

Conclusion

Abimtrelvir represents a promising new entry in the landscape of potential COVID-19 therapeutics. While detailed experimental data remains forthcoming, its classification and calculated properties provide a foundation for future research. The comprehensive data available for nirmatrelvir, a successful antiviral with a similar presumed target, offers a valuable roadmap for the development and evaluation of new Mpro inhibitors. Researchers and drug development professionals are encouraged to monitor for emerging data on **abimtrelvir** to fully understand its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. abimtrelvir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. abimtrelvir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- To cite this document: BenchChem. [Abimtrelvir: A Technical Overview and Analog Case Study]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10827822#abimtrelvir-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com